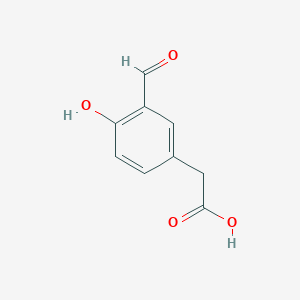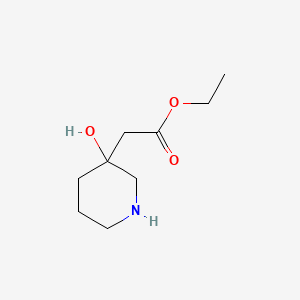
2-(3-Formyl-4-hydroxyphenyl)acetic acid
Übersicht
Beschreibung
“2-(3-Formyl-4-hydroxyphenyl)acetic acid” is a chemical compound with the molecular formula C9H8O4 . It is related to 4-Hydroxyphenylacetic acid, a compound found in olive oil and beer .
Synthesis Analysis
The synthesis of related compounds has been described in various studies. For instance, 4-Hydroxyphenylacetic acid is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . Another method involves the use of glacial acetic acid and sodium bicarbonate .Molecular Structure Analysis
The molecular structure of “2-(3-Formyl-4-hydroxyphenyl)acetic acid” consists of 9 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C9H8O4/c10-5-7-3-6 (4-9 (12)13)1-2-8 (7)11/h1-3,5,11H,4H2, (H,12,13) . Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Formyl-4-hydroxyphenyl)acetic acid” is 180.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass is 180.04225873 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities : 1,3,4-thiadiazole derivatives of related phenoxy acetic acids have been synthesized and evaluated for antimicrobial activities against various microbial strains, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anti-Mycobacterial Agents : Certain phenoxy acetic acid derivatives, synthesized through a specific chemical process, have been evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006).
Cancer Biomarker Discovery : A method for determining hydroxyphenyl acetic acid and related compounds in human urine has been developed. This method is potentially useful for discovering cancer biomarkers in urine (Yang, Liu, & Wan, 2017).
Synthesis and Anti-Inflammatory Evaluation : The synthesis of 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid has been conducted, and these derivatives have shown anti-inflammatory activity (Virmani & Hussain, 2014).
Radical Scavenging Activity : Compounds derived from a marine-derived fungus, including hydroxyphenyl ethanoic acid derivatives, have exhibited significant radical scavenging activity, which is valuable for antioxidant research (Xifeng, Se-kwon, Jung-Sook, Hong-Dae, & Byeng-Wha, 2006).
Eigenschaften
IUPAC Name |
2-(3-formyl-4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-7-3-6(4-9(12)13)1-2-8(7)11/h1-3,5,11H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQGIFDPNSEZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Formyl-4-hydroxyphenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4Z)-3-acetyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051558.png)
![3-[(5-Aminopyridin-2-yl)amino]propan-1-ol;dihydrochloride](/img/structure/B8051561.png)

![5-Bromo-2-(tert-butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8051587.png)


![2-{1-[(Benzyloxy)carbonyl]-3-hydroxypiperidin-3-yl}acetic acid](/img/structure/B8051602.png)


![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B8051631.png)



